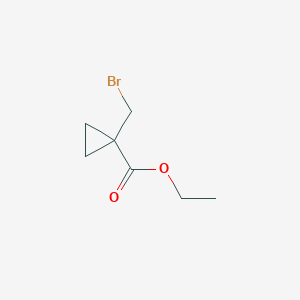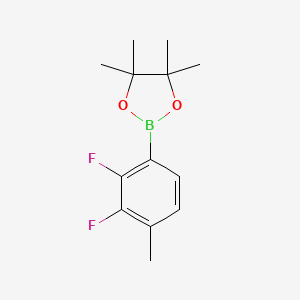
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, given the presence of a boron atom and the dioxaborolane group. Organoboronic compounds are widely used in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The compound contains a phenyl ring which is substituted with two fluorine atoms and one methyl group. It also contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .Chemical Reactions Analysis
Organoboronic compounds are known to undergo several types of reactions, including Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of fluorine atoms could increase the compound’s stability and reactivity due to the high electronegativity of fluorine .科学的研究の応用
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology : This compound has been used in synthesizing a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives show potential as intermediates in synthesizing conjugated polyenes for LCD (Liquid Crystal Display) technology. Moreover, they are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Polymer Synthesis for Electronics : The compound has been instrumental in the polymerization of monomers to produce poly(3-hexylthiophene) with high regioregularity. This process is significant for creating materials used in electronic devices (Yokozawa et al., 2011).
Biomedical Research
- Potential Therapeutic Applications : Derivatives of this compound, specifically pinacolyl boronate-substituted stilbenes, have shown inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. These findings suggest potential applications in developing lipid-lowering drugs (Das et al., 2011).
Chemical Synthesis and Analysis
Application in Hydroboration and Organometallic Chemistry : Studies show that derivatives of this compound are useful in the hydroboration of alkenes, contributing to the field of organometallic chemistry (Fritschi et al., 2008).
Structural and Crystallographic Studies : The compound has been a focus in crystallographic studies, aiding in the understanding of molecular structures and interactions in crystalline forms (Seeger & Heller, 1985).
Vibrational Properties and Spectroscopic Analysis : Research has been conducted to understand the vibrational properties and spectroscopic behavior of derivatives of this compound, contributing to advancements in analytical chemistry (Wu et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNNZSSZYGQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)
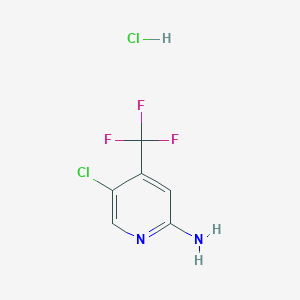
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
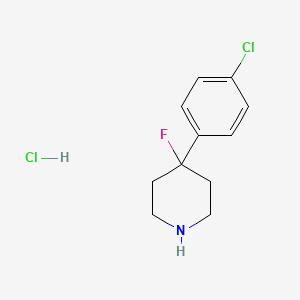
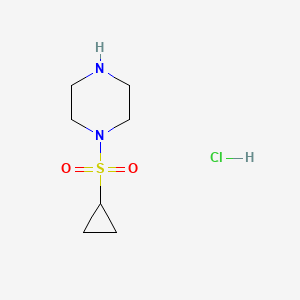
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
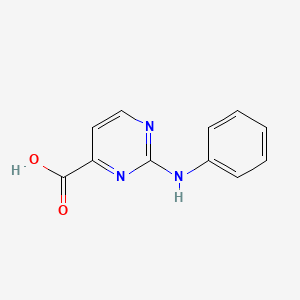
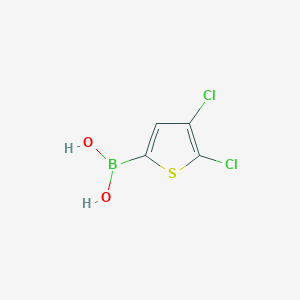
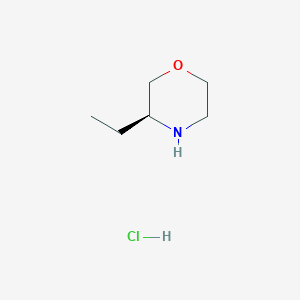
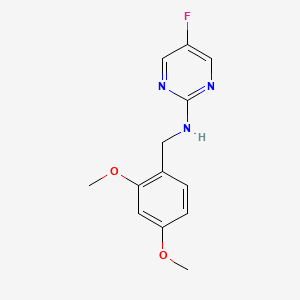
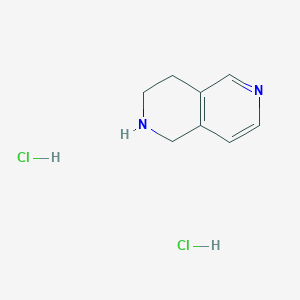
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
